Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate
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Overview
Description
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate is a chemical compound with the molecular formula C10H15BrNO3P It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate typically involves the bromination of a pyridine derivative followed by the introduction of a phosphonate group. One common method involves the use of 5-bromo-2-methoxypyridine as a starting material. This compound is then reacted with diethyl phosphite under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and phosphonation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets. The bromine and phosphonate groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
Diethyl ((5-bromo-2-pyridinyl)methyl)phosphonate: Similar structure but lacks the methoxy group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a carbamate group instead of a phosphonate.
Uniqueness
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate is unique due to the presence of both bromine and phosphonate groups, which confer distinct chemical properties and reactivity. The methoxy group also adds to its uniqueness by influencing its electronic and steric characteristics .
Properties
Molecular Formula |
C11H17BrNO4P |
---|---|
Molecular Weight |
338.13 g/mol |
IUPAC Name |
5-bromo-3-(diethoxyphosphorylmethyl)-2-methoxypyridine |
InChI |
InChI=1S/C11H17BrNO4P/c1-4-16-18(14,17-5-2)8-9-6-10(12)7-13-11(9)15-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DCVYBOUAQUZAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(N=CC(=C1)Br)OC)OCC |
Origin of Product |
United States |
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